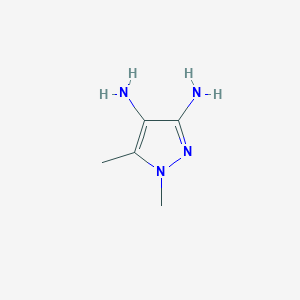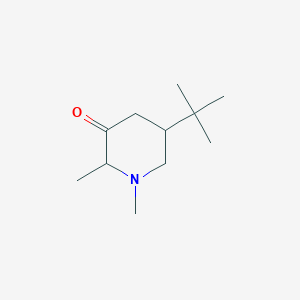![molecular formula C13H14N6 B11049922 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole](/img/structure/B11049922.png)
5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(3,5-二甲基-1H-吡唑-1-基)-4-甲基苯基]-2H-四唑是一种杂环化合物,同时含有吡唑环和四唑环
准备方法
合成路线和反应条件
5-[3-(3,5-二甲基-1H-吡唑-1-基)-4-甲基苯基]-2H-四唑的合成通常包括以下步骤:
吡唑环的形成: 可以在酸性或碱性条件下,通过3,5-二甲基-1H-吡唑与适当的醛或酮缩合来实现。
四唑环的引入: 四唑环可以通过使吡唑衍生物与叠氮化钠和合适的亲电试剂(例如烷基卤化物)在回流条件下反应来引入。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动反应器,以确保有效的混合和热传递。使用催化剂和优化的反应条件可以提高最终产品的收率和纯度。
化学反应分析
反应类型
- **Sub
氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
科学研究应用
5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the tetraazole moiety.
4-Methylphenylhydrazine: Contains the phenyl ring but lacks the pyrazole and tetraazole rings.
1H-Tetrazole: Contains the tetraazole ring but lacks the pyrazole and phenyl rings.
Uniqueness
5-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-METHYLPHENYL]-1H-1,2,3,4-TETRAAZOLE is unique due to its combination of pyrazole and tetraazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H14N6 |
|---|---|
分子量 |
254.29 g/mol |
IUPAC 名称 |
5-[3-(3,5-dimethylpyrazol-1-yl)-4-methylphenyl]-2H-tetrazole |
InChI |
InChI=1S/C13H14N6/c1-8-4-5-11(13-14-17-18-15-13)7-12(8)19-10(3)6-9(2)16-19/h4-7H,1-3H3,(H,14,15,17,18) |
InChI 键 |
CNOMAPWYOPMDFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NNN=N2)N3C(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)
![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)

![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)

![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11049918.png)

